molecular formula C10H8FNO2 B183200 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 167631-50-7

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B183200
M. Wt: 193.17 g/mol
InChI Key: ZOPXUHDPGGHISS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, has been a topic of interest in recent years . The process often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-1H-indole-2-carboxylic acid is 193.18 . The InChI code is 1S/C10H8FNO2/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-4,11H,1H3,(H,15,16) .


Chemical Reactions Analysis

Indole derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, have been used in various chemical reactions . For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

The density of 5-Fluoro-1H-indole-2-carboxylic acid is 1.2±0.1 g/cm3 . The melting point is 202-206 °C (lit.) .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • They show various biologically vital properties .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives .
    • The outcomes of these applications have shown promising results in the treatment of various diseases .
  • Chemical Synthesis

    • Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles .
    • A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .
    • This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • The outcomes of this process have been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Preparation of 5-HT6 Receptor Ligands

    • Indole derivatives are used as reactants for the preparation of 5-HT6 receptor ligands .
    • These ligands are used in the study of serotonin receptors, which play a crucial role in various biological processes and disorders .
    • The methods of application involve chemical reactions to synthesize the ligands .
    • The outcomes of these applications contribute to the understanding and potential treatment of disorders related to serotonin receptors .
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Indole derivatives are used as reactants for the preparation of tryptophan dioxygenase inhibitors .
    • These inhibitors are used in the study of tryptophan metabolism and its role in various diseases .
    • The methods of application involve chemical reactions to synthesize the inhibitors .
    • The outcomes of these applications contribute to the understanding and potential treatment of diseases related to tryptophan metabolism .
  • Preparation of Antitumor Agents

    • Indole derivatives are used as reactants for the preparation of antitumor agents .
    • These agents are used in the study and treatment of various types of cancer .
    • The methods of application involve chemical reactions to synthesize the agents .
    • The outcomes of these applications contribute to the development of new treatments for cancer .
  • Preparation of Antibacterial Agents

    • Indole derivatives are used as reactants for the preparation of antibacterial agents .
    • These agents are used in the study and treatment of various bacterial infections .
    • The methods of application involve chemical reactions to synthesize the agents .
    • The outcomes of these applications contribute to the development of new treatments for bacterial infections .
  • Preparation of Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators

    • Indole derivatives are used as reactants for the preparation of pyridyl-ethenyl-indoles .
    • These compounds are studied for their potential as anticancer immunomodulators .
    • The methods of application involve chemical reactions to synthesize the compounds .
    • The outcomes of these applications contribute to the development of new treatments for cancer .
  • Preparation of Indole-Containing Metal Complexes

    • Indole derivatives are used in the preparation of indole-containing metal complexes .
    • These complexes have significant biological activity and are used in medicinal applications .
    • The methods of application involve chemical reactions to synthesize the complexes .
    • The outcomes of these applications contribute to the development of effective medicinal agents .

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

Future Directions

Indole and its derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, play an important role in medicinal chemistry due to their physiological activity. They have shown potential for the treatment of various conditions, including cancer, microbial infections, and various disorders in the human body . Therefore, the development of new indole derivatives and the exploration of their therapeutic potential is a promising direction for future research .

properties

IUPAC Name

5-fluoro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXUHDPGGHISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349804
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

CAS RN

167631-50-7
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1-methyl-1h-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gokhale, U Dalimba, M Kumsi - Journal of Saudi Chemical Society, 2017 - Elsevier
The paper describes the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole …
Number of citations: 21 www.sciencedirect.com

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